1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
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Overview
Description
1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a complex organic compound with a unique structure that combines a thiazole ring, a piperidine ring, and a naphthalene moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.
Coupling with Naphthalene: The final step involves coupling the thiazole-piperidine intermediate with a naphthalene derivative, often through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(phenyl)ethanone: Similar structure but with a phenyl group instead of a naphthalene moiety.
1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(benzyl)ethanone: Contains a benzyl group instead of a naphthalene moiety.
Uniqueness
1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is unique due to the presence of the naphthalene moiety, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-2-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS2/c1-16-14-26-22(23-16)27-15-17-9-11-24(12-10-17)21(25)13-19-7-4-6-18-5-2-3-8-20(18)19/h2-8,14,17H,9-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIFCDMWDQPGHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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